4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid
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Overview
Description
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid is an organic compound with the molecular formula C16H14O4 It is characterized by a benzodioxepin ring fused to a benzenecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the benzodioxepin ring, followed by functionalization to introduce the benzenecarboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.
Scientific Research Applications
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid
- (2E)-3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid
Uniqueness
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, as it can offer different reactivity and interactions compared to similar compounds.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-16(18)12-4-2-11(3-5-12)13-6-7-14-15(10-13)20-9-1-8-19-14/h2-7,10H,1,8-9H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYLMDBVMSOLSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)C(=O)O)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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